molecular formula C14H13ClN2O3S B187635 N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide CAS No. 19838-03-0

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No. B187635
CAS RN: 19838-03-0
M. Wt: 324.8 g/mol
InChI Key: QYWWDOCSYBFGOY-UHFFFAOYSA-N
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Patent
US06960688B2

Procedure details

Iron powder (2.5 g) was added to a stirred mixture of 4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene (Method 13) (0.67 g), water (2 ml), concentrated hydrochloric acid (0.5 ml) and ethanol (10 ml). The mixture was heated under reflux for 1 hour then evaporated to near dryness and partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was extracted with ethyl acetate (3×15 ml). The organic extracts were combined and dried. Volatile material was removed by evaporation and the residue was purified by chromatography on a silica gel Mega Bond Elut column eluting with 0-2% methanol/DCM to give the title compound (0.18 g) as a solid. NMR: 2.05 (s, 3H), 6.4 (s, 2H), 6.8 (d, 1H), 7.5 (d, 1H), 7.6 (d, 1H), 7.8 (q, 4H), 10.3 (brs, 1H); MS (ESP−): 323.
Name
4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](C2C=CC([N+]([O-])=O)=C(Cl)C=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].O.[ClH:25]>[Fe].C(O)C>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[Cl:25])(=[O:12])=[O:13])=[CH:9][CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene
Quantity
0.67 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×15 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel Mega Bond Elut column
WASH
Type
WASH
Details
eluting with 0-2% methanol/DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.